(2E)-2-(4,4,6-trimethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)hydrazinecarbothioamide
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Overview
Description
(2E)-2-(4,4,6-trimethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)hydrazinecarbothioamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are known for their diverse biological activities and are often used in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-(4,4,6-trimethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)hydrazinecarbothioamide typically involves multi-step organic reactions. The starting materials and reagents are chosen based on the desired functional groups and the overall structure of the compound. Common synthetic routes may include:
Cyclization Reactions: Formation of the pyrroloquinoline core through cyclization of appropriate precursors.
Condensation Reactions: Condensation of hydrazine derivatives with carbonyl compounds to form the hydrazinecarbothioamide moiety.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Catalysis: Use of catalysts to enhance reaction rates and selectivity.
Purification Techniques: Techniques such as crystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-(4,4,6-trimethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)hydrazinecarbothioamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions may include:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction may produce hydrazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2E)-2-(4,4,6-trimethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)hydrazinecarbothioamide is studied for its unique structural properties and reactivity. It may be used as a building block for the synthesis of more complex molecules.
Biology
In biology, this compound may be investigated for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine
In medicine, derivatives of this compound may be explored for their therapeutic potential in treating various diseases. Research may focus on their mechanism of action, efficacy, and safety.
Industry
In industry, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (2E)-2-(4,4,6-trimethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)hydrazinecarbothioamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound may exert its effects through:
Inhibition of Enzymes: Binding to the active site of enzymes and inhibiting their activity.
Receptor Modulation: Interacting with cell surface receptors and modulating their signaling pathways.
DNA Intercalation: Inserting itself between DNA base pairs and affecting DNA replication and transcription.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (2E)-2-(4,4,6-trimethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)hydrazinecarbothioamide may include other heterocyclic compounds with similar structural features, such as:
Quinoline Derivatives: Compounds containing the quinoline core.
Pyrrole Derivatives: Compounds containing the pyrrole ring.
Hydrazinecarbothioamide Derivatives: Compounds containing the hydrazinecarbothioamide moiety.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features. This unique structure may confer distinct chemical reactivity and biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C15H16N4OS |
---|---|
Molecular Weight |
300.4 g/mol |
IUPAC Name |
(2-hydroxy-9,11,11-trimethyl-1-azatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7,9-pentaen-3-yl)iminothiourea |
InChI |
InChI=1S/C15H16N4OS/c1-8-7-15(2,3)19-12-9(8)5-4-6-10(12)11(13(19)20)17-18-14(16)21/h4-7,20H,1-3H3,(H2,16,21) |
InChI Key |
MYFRLZPLVLTIKG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(N2C3=C(C=CC=C13)C(=C2O)N=NC(=S)N)(C)C |
Origin of Product |
United States |
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